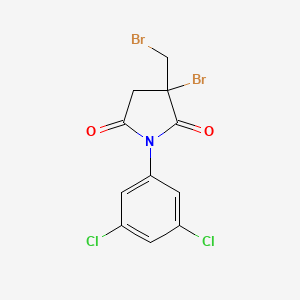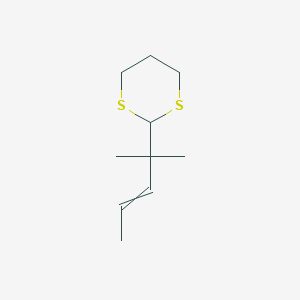
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane typically involves the reaction of 2-methylpent-3-en-2-ol with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding carbonyl compound.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding carbonyl compounds.
Substitution: Various substituted dithianes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpent-3-en-2-yl)-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. The dithiane ring can stabilize the carbonyl group, preventing unwanted reactions during synthetic processes. The compound can also undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane compound used for similar purposes in organic synthesis.
2-(2-Methylpent-3-en-2-yl)-1,3-dithiolane: A related compound with a similar structure but different reactivity.
Uniqueness
2-(2-Methylpent-3-en-2-yl)-1,3-dithiane is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the 2-methylpent-3-en-2-yl group can provide additional steric and electronic effects, making it distinct from other dithiane compounds.
Propiedades
Número CAS |
64899-11-2 |
|---|---|
Fórmula molecular |
C10H18S2 |
Peso molecular |
202.4 g/mol |
Nombre IUPAC |
2-(2-methylpent-3-en-2-yl)-1,3-dithiane |
InChI |
InChI=1S/C10H18S2/c1-4-6-10(2,3)9-11-7-5-8-12-9/h4,6,9H,5,7-8H2,1-3H3 |
Clave InChI |
RMRHJDBHKVJHSF-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(C)(C)C1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


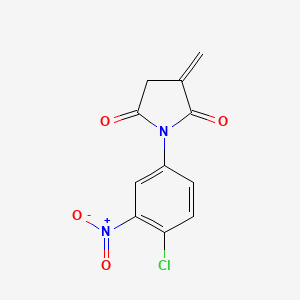
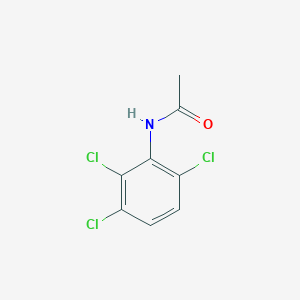
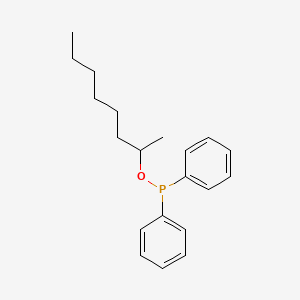

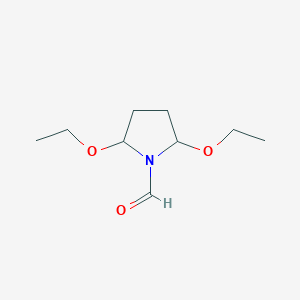
![1,3-Diphenyl-1,2,3,3a,4,8b-hexahydropyrrolo[3,4-b]indole](/img/structure/B14495261.png)
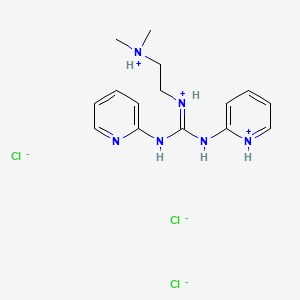
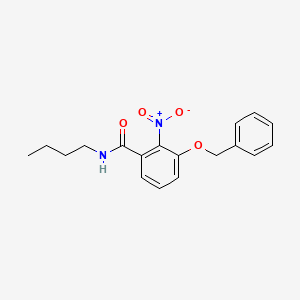
![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)

![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)


